4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
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Overview
Description
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine: is a chemical compound with the molecular formula C15H28N2O5 and a molecular weight of 316.398 g/mol . This compound is often used in proteomics research and is known for its unique structure, which includes a pyrrolidine ring substituted with Boc-protected aminomethyl and hydroxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine typically involves the protection of the pyrrolidine ring with Boc (tert-butoxycarbonyl) groups. The process may include the following steps:
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using Boc anhydride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Aminomethylation: The aminomethyl group is added using formaldehyde and a suitable amine source under reductive amination conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Deprotection reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine involves its interaction with molecular targets through its functional groups. The Boc-protected amino groups can be deprotected to reveal free amines, which can then form hydrogen bonds and electrostatic interactions with target molecules. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, contributing to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Boc-3-(aminomethyl)pyrrolidine: Similar structure but lacks the hydroxy group.
4-[(N-Boc)aminomethyl]aniline: Contains an aniline ring instead of a pyrrolidine ring.
N-Boc-pyrrolidine: Lacks the aminomethyl and hydroxy groups .
Uniqueness: 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine is unique due to the presence of both Boc-protected aminomethyl and hydroxy groups on the pyrrolidine ring.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCEPRNHYOLGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404010 |
Source
|
Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175463-34-0 |
Source
|
Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175463-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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